molecular formula C12H16FNO2 B13552684 Ethyl 3-amino-3-(4-fluorophenyl)butanoate

Ethyl 3-amino-3-(4-fluorophenyl)butanoate

Cat. No.: B13552684
M. Wt: 225.26 g/mol
InChI Key: IQQOSTRQQKVRNG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-fluorophenyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(4-fluorophenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(4-fluorophenyl)butanoate.

    Reduction: Formation of 3-amino-3-(4-fluorophenyl)butanol.

    Substitution: Formation of 3-amino-3-(4-chlorophenyl)butanoate or 3-amino-3-(4-bromophenyl)butanoate.

Scientific Research Applications

Ethyl 3-amino-3-(4-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-chlorophenyl)butanoate
  • Ethyl 3-amino-3-(4-bromophenyl)butanoate
  • Ethyl 3-amino-3-(4-methylphenyl)butanoate

Uniqueness

Ethyl 3-amino-3-(4-fluorophenyl)butanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-amino-3-(4-fluorophenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3

InChI Key

IQQOSTRQQKVRNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)F)N

Origin of Product

United States

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